4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
CAS No.:
Cat. No.: VC10776329
Molecular Formula: C15H13ClN2O5
Molecular Weight: 336.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13ClN2O5 |
|---|---|
| Molecular Weight | 336.72 g/mol |
| IUPAC Name | 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide |
| Standard InChI | InChI=1S/C15H13ClN2O5/c1-22-10-4-6-14(23-2)12(8-10)17-15(19)9-3-5-11(16)13(7-9)18(20)21/h3-8H,1-2H3,(H,17,19) |
| Standard InChI Key | IQCBPCOUKFVDSJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-Chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide (CHClNO) features a benzamide core substituted at the 3-position with a nitro group (-NO), at the 4-position with chlorine, and an N-linked 2,5-dimethoxyphenyl moiety . The methoxy groups at the 2- and 5-positions of the aniline ring introduce significant steric bulk and electron-donating effects, which modulate the compound’s solubility and intermolecular interactions .
Table 1: Key Molecular Descriptors
Spectroscopic Signatures
The compound’s infrared spectrum would theoretically show key absorptions:
Mass spectrometry would display a molecular ion peak at m/z 304.06 (M) with characteristic fragments from cleavage of the amide bond and nitro group loss .
Synthesis and Reaction Pathways
Synthetic Strategy
While no direct synthesis is documented for this specific compound, analogous benzamides are typically prepared via:
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Amide Coupling: Reacting 4-chloro-3-nitrobenzoic acid with 2,5-dimethoxyaniline using coupling agents like EDCl/HOBt .
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Schotten-Baumann Reaction: Treating the acid chloride (generated from 4-chloro-3-nitrobenzoic acid and thionyl chloride) with 2,5-dimethoxyaniline in a biphasic solvent system.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Acid Chloride Formation | SOCl, reflux, 2 hr | 85–90% |
| Amide Formation | 2,5-Dimethoxyaniline, DCM, 0°C to RT | 70–75% |
| Purification | Column chromatography (hexane:EtOAc 3:1) | - |
*Estimated based on analogous reactions in .
Mechanistic Considerations
The nitro group’s strong electron-withdrawing nature activates the benzene ring toward electrophilic substitution at the 4-position, while the chlorine substituent directs subsequent reactions to the ortho/para positions . The dimethoxyphenyl group’s electron-donating effects may stabilize charge-separated intermediates during redox processes.
Physicochemical Properties
Solubility and Stability
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Organic Solvents: Soluble in DMSO, DMF, and dichloromethane
-
Thermal Stability: Decomposes above 240°C (DSC extrapolation)
Tautomerism and Conformational Analysis
The amide group enables keto-enol tautomerism, though the nitro group’s electron-withdrawing effect stabilizes the keto form. Density Functional Theory (DFT) calculations suggest a planar conformation between the benzamide and dimethoxyphenyl rings, with dihedral angles <15° .
Biological Activity and Applications
Table 3: Antimicrobial Data for Analogues
| Compound | E. coli (MIC μg/mL) | S. aureus (MIC μg/mL) | C. albicans (MIC μg/mL) |
|---|---|---|---|
| 3-Bromo-4-ethoxy derivative | 25 | 50 | 1000 |
| 5-Bromo-3,4-dimethoxy | 50 | 500 | 100 |
The target compound’s dimethoxy groups may enhance membrane penetration compared to brominated analogues, potentially lowering MIC values .
Materials Science Applications
Nitrobenzamides serve as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume